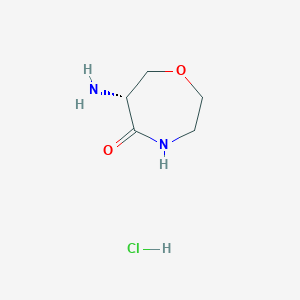

(R)-6-Amino-1,4-oxazepan-5-one hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R)-6-amino-1,4-oxazepan-5-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYQSMBTKWYNKR-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C(=O)N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](C(=O)N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Chiral Heterocyclic Chemistry

Chiral seven-membered heterocycles, such as the 1,4-oxazepane (B1358080) scaffold, are a significant class of compounds due to their unique physicochemical and biological properties. nih.govsemanticscholar.org The 1,4-oxazepane ring system, which contains an oxygen atom at the 1-position and a nitrogen atom at the 4-position, is a structural motif found in various synthetic compounds and some natural products. nih.govsemanticscholar.org The introduction of a chiral center, as seen in (R)-6-Amino-1,4-oxazepan-5-one, adds a layer of complexity and utility, particularly in the development of pharmacologically active agents. Compounds bearing the 1,4-oxazepane framework have shown potential as anticonvulsants and antifungal agents. semanticscholar.org

The synthesis of chiral 1,4-oxazepanes is an area of active research. nih.govrsc.org The challenge lies in controlling the stereochemistry of the molecule, which is crucial for its biological activity. Different enantiomers of a chiral compound can have vastly different pharmacological effects. Therefore, methods that allow for the selective synthesis of a specific enantiomer, such as the (R)-configuration in this case, are of high importance.

Significance in Asymmetric Synthesis

Asymmetric synthesis is a critical area of organic chemistry focused on the creation of chiral molecules in an enantiomerically pure form. nih.gov Chiral building blocks like (R)-6-Amino-1,4-oxazepan-5-one hydrochloride are instrumental in this field. The "R" designation in its name specifies a particular three-dimensional arrangement of atoms around the chiral center, which is essential for its application in constructing larger, stereochemically defined molecules.

The amino group and the lactam (a cyclic amide) functionality within the 1,4-oxazepane (B1358080) ring provide reactive sites for further chemical transformations. nih.govresearchgate.net This allows chemists to incorporate this chiral scaffold into a variety of molecular architectures. The development of synthetic routes to chiral 1,2-amino alcohols and their derivatives, for instance, highlights the demand for such versatile chiral synthons. nih.gov The use of chiral auxiliaries and catalysts in these synthetic strategies is a common approach to achieve high levels of stereocontrol. researchgate.netresearchgate.netchemistryviews.org

Structural Class and Nomenclature Principles

Principles of Enantiomerism in 1,4-Oxazepan-5-one Systems

The 1,4-oxazepane (B1358080) scaffold is a seven-membered heterocyclic ring that contains an oxygen atom at the 1-position and a nitrogen atom at the 4-position. The introduction of an amino group at the 6th position of the 1,4-oxazepan-5-one ring system creates a stereogenic center. This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: (R)-6-Amino-1,4-oxazepan-5-one and (S)-6-Amino-1,4-oxazepan-5-one.

Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. wikipedia.org However, their behavior can differ significantly in the presence of other chiral entities, a principle of fundamental importance in medicinal chemistry and pharmacology. The specific spatial arrangement of the amino group in the (R)-enantiomer is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where substituents around the chiral carbon are ranked to assign the 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) descriptor. wikipedia.org

Spectroscopic Methods for Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule like (R)-6-Amino-1,4-oxazepan-5-one is a non-trivial task that requires specialized spectroscopic techniques. wikipedia.org

While standard NMR spectroscopy can confirm the connectivity of a molecule, it generally cannot distinguish between enantiomers. To determine absolute configuration, chiral derivatizing agents (CDAs) are often employed. nih.govacs.org For a primary amine like 6-Amino-1,4-oxazepan-5-one, a common approach is the Mosher's amide analysis. umn.eduacs.orgspringernature.comnih.gov This involves reacting the amine with the two enantiomers of a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. umn.eduhebmu.edu.cn

These resulting diastereomeric amides will have distinct NMR spectra. umn.edu By analyzing the differences in the chemical shifts (ΔδRS) of protons near the newly formed chiral amide center, the absolute configuration of the original amine can be deduced based on established conformational models. acs.orgspringernature.com More advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can also be used to determine stereochemical relationships by identifying protons that are close in space, which is particularly useful for confirming the conformation of cyclic structures. wikipedia.orgcsbsju.edulibretexts.org Two-dimensional NOE spectroscopy (NOESY) is a powerful tool for elucidating the three-dimensional structure of molecules in solution. wikipedia.orgyoutube.com

| Technique | Principle | Application to (R)-6-Amino-1,4-oxazepan-5-one |

|---|---|---|

| Mosher's Amide Analysis | Derivatization with (R)- and (S)-MTPA to form diastereomers with distinct NMR spectra. umn.eduspringernature.com | Determination of the absolute configuration at the C6 chiral center by analyzing ΔδRS values. acs.org |

| NOESY | Detects through-space interactions between protons, revealing spatial proximity. wikipedia.orgcsbsju.edu | Confirms relative stereochemistry and conformational preferences of the seven-membered ring. libretexts.org |

Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comresearchgate.netresearchgate.net This technique requires obtaining a high-quality single crystal of the compound. The method relies on the phenomenon of anomalous dispersion (or resonant scattering), where the presence of certain atoms in the crystal causes small, measurable differences in the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l). wikipedia.orgresearchgate.net

The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute structure is correct. wikipedia.orgox.ac.uk A Flack parameter close to 0 suggests the correct absolute configuration has been assigned, while a value near 1 indicates that the inverted structure is the correct one. ed.ac.ukolexsys.orguzh.ch For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is weak, which can make the determination challenging and lead to a high standard uncertainty in the Flack parameter. ed.ac.uk In such cases, using copper radiation (Cu-Kα) can enhance the anomalous scattering effect compared to molybdenum radiation. researchgate.net

| Parameter/Concept | Description | Significance |

|---|---|---|

| Anomalous Dispersion | The phase of X-ray scattering by an atom depends on the X-ray energy, leading to measurable differences in Bijvoet pairs. ed.ac.uk | The physical basis for determining absolute configuration. nih.gov |

| Flack Parameter (x) | A parameter refined during crystallographic analysis to determine the absolute structure. wikipedia.orgox.ac.uk | A value of x ≈ 0 indicates the correct configuration; x ≈ 1 indicates the inverse is correct. olexsys.orguzh.ch A value near 0.5 may suggest twinning or a racemic crystal. wikipedia.org |

Chiral Analytical Techniques for Enantiomeric Purity Assessment

Once the absolute configuration is known, it is crucial to determine the enantiomeric purity of a sample, which is the degree to which one enantiomer is present in excess of the other.

Chiral HPLC is a cornerstone technique for separating enantiomers and quantifying the enantiomeric purity of a compound. nih.govresearchgate.net The separation is achieved by using a chiral stationary phase (CSP). researchgate.net These CSPs create a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities, leading to different retention times on the column. nih.govresearchgate.net

For a polar, amino-containing compound like 6-Amino-1,4-oxazepan-5-one, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based CHIROBIOTIC T) are particularly effective for separating underivatized amino acids and related structures. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs are also widely used. pharmafocusamerica.com The choice of mobile phase is critical and often involves polar organic or reversed-phase conditions to achieve optimal resolution. sigmaaldrich.compharmafocusamerica.com Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govresearchgate.net

Coupling chiral HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for enantiomeric analysis, especially for complex samples or when low detection limits are required. researchgate.netosti.gov While enantiomers have identical mass spectra, the preceding chromatographic separation allows for their individual detection and quantification by the mass spectrometer. osti.gov

This technique is invaluable for determining the enantiomeric composition of pharmaceutical intermediates and active ingredients. osti.gov The high selectivity of MS/MS detection, often using atmospheric pressure ionization (API) sources like electrospray ionization (ESI), minimizes interference from matrix components. researchgate.netnih.gov Developing a successful chiral LC-MS method involves finding a mobile phase that is both compatible with the MS ionization source (i.e., contains volatile buffers) and provides good enantiomeric resolution on the chiral column. osti.gov This method is increasingly applied for the quantitative analysis of chiral amino acids and peptides without the need for derivatization. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and sensitive technique for the enantioselective analysis of chiral compounds, including cyclic secondary amino acids structurally analogous to (R)-6-Amino-1,4-oxazepan-5-one. This method combines the superior separation capabilities of gas chromatography with the definitive identification and quantification power of mass spectrometry. For chiral analysis, the separation of enantiomers is typically achieved on a chiral stationary phase (CSP) within the GC column. gcms.cz

The analysis of polar molecules like amino acids by GC-MS necessitates a derivatization step to increase their volatility and thermal stability. researchgate.netdss.go.th This is a critical prerequisite for successful transition into the gaseous phase and subsequent separation.

A widely adopted methodology for the chiral analysis of cyclic secondary amino acids involves derivatization followed by separation on a chiral capillary column. researchgate.netnih.gov A common choice for this purpose is a column coated with a chiral selector, such as Chirasil-L-Val. researchgate.netresearchgate.net This type of CSP allows for the differential interaction with the enantiomers of the derivatized analyte, leading to their separation in the chromatographic run.

The mass spectrometer, serving as the detector, provides not only high sensitivity but also structural information, which aids in the unequivocal identification of the analytes. By operating the mass spectrometer in the selected ion monitoring (SIM) mode, it is possible to achieve very low detection limits, which is particularly crucial when one enantiomer is present in a much lower concentration than the other. researchgate.netnih.gov

Table 1: Typical GC-MS Parameters for Chiral Analysis of Cyclic Secondary Amino Acids

| Parameter | Value/Description | Source |

| GC Column | Capillary column with a chiral stationary phase (e.g., Chirasil-L-Val) | researchgate.netresearchgate.net |

| Carrier Gas | Helium or Hydrogen | gcms.cz |

| Injection Mode | Split/Splitless | dss.go.th |

| Temperature Program | Ramped temperature gradient to optimize separation | gcms.cz |

| MS Ionization | Electron Ionization (EI) | dss.go.th |

| MS Detector Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity | researchgate.netnih.gov |

Derivatization Strategies for Diastereomer Formation in Chiral Resolution

Derivatization is a cornerstone in the GC-MS analysis of chiral, polar compounds like (R)-6-Amino-1,4-oxazepan-5-one. The primary goals of derivatization in this context are to enhance the volatility and thermal stability of the analyte and to enable its separation on a chiral GC column. researchgate.net For chiral resolution, two main strategies exist: indirect and direct methods. The direct method, as described in the previous section, relies on a chiral stationary phase to separate the enantiomers of a derivatized analyte.

The indirect method, on the other hand, involves the use of a chiral derivatizing agent (CDA) to convert the enantiomers of the analyte into a pair of diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard, non-chiral (achiral) GC column. nih.gov

A prevalent and effective derivatization strategy for secondary amino acids involves a two-step process. nih.govsigmaaldrich.com This often begins with esterification of the carboxyl group, followed by acylation of the amino group. For cyclic secondary amino acids, a common and robust derivatization agent is heptafluorobutyl chloroformate (HFBCF). researchgate.netnih.govnih.gov This reagent reacts with the amino group to form a stable, volatile derivative. researchgate.netnih.gov

The derivatization process must be carefully controlled to prevent racemization of the chiral center. sigmaaldrich.com The choice of reagents and reaction conditions is therefore critical to ensure that the enantiomeric ratio of the original sample is accurately reflected in the analytical results.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatizing Agent | Functional Group Targeted | Purpose | Source |

| Heptafluorobutyl chloroformate (HFBCF) | Amino group | Increases volatility and thermal stability | researchgate.netnih.govnih.gov |

| Alkyl chloroformates (e.g., Ethyl chloroformate) | Amino group | Forms volatile derivatives | nih.gov |

| Acetic anhydride / Trifluoroacetic anhydride | Amino and Hydroxyl groups | Acetylation to improve chromatographic properties | sigmaaldrich.com |

| Silylating agents (e.g., MTBSTFA) | Protic sites (OH, NH, SH) | Increases volatility by blocking polar groups | dss.go.th |

The selection of a specific derivatization strategy depends on the analyte's structure and the analytical objectives. For instance, a method involving in-situ derivatization with HFBCF followed by liquid-liquid microextraction has been successfully applied to the analysis of various cyclic secondary amino acids in complex biological matrices. researchgate.netnih.govnih.gov

Asymmetric Synthesis Approaches

The creation of the specific stereochemistry in (R)-6-Amino-1,4-oxazepan-5-one relies heavily on asymmetric synthesis techniques. These methods are designed to control the formation of the chiral center at the C6 position of the oxazepane ring.

Chiral Pool Synthesis Utilizing Amino Alcohol Precursors

A prominent strategy for synthesizing chiral compounds is the chiral pool approach, which utilizes readily available, enantiomerically pure natural products as starting materials. In the context of (R)-6-Amino-1,4-oxazepan-5-one synthesis, chiral amino acids and their derivatives, such as amino alcohols, serve as excellent precursors. uh.edunih.gov

The general approach involves starting with a naturally occurring chiral α-amino acid. This starting material already possesses the desired stereochemistry at the α-carbon, which will ultimately become the C6 of the oxazepanone ring. The amino acid is then converted into a chiral amino alcohol through reduction of the carboxylic acid functionality. These chiral 1,2-amino alcohols are crucial intermediates in the synthesis of a variety of pharmaceutical compounds. nih.gov The synthesis of chiral polyoxazolines, for instance, can be achieved in a one-pot reaction by heating chiral β-amino alcohols with polycarboxylic acids or their esters. beilstein-journals.org

Stereoselective Cyclization Reactions

Intramolecular cyclization is a common and effective method for forming cyclic structures like oxazepanones. researchgate.net This process involves a molecule containing two reactive functional groups that can react with each other to form a ring. In the synthesis of (R)-6-Amino-1,4-oxazepan-5-one, a linear precursor containing both an amino and an ester or carboxylic acid functionality is designed. The ring closure is then induced, often under basic or acidic conditions, to form the seven-membered ring. sciforum.net The stereochemistry of the starting material, derived from the chiral pool, directs the formation of the (R)-enantiomer. The study of intramolecular 1,7-carbonyl-enamine cyclization has been explored as a method for azepine ring closure. chem-soc.si

Modern synthetic methods increasingly rely on catalysis to achieve high efficiency and selectivity. nih.gov In the context of oxazepane ring formation, Lewis acids such as Scandium triflate (Sc(OTf)₃) have shown promise. acs.org Sc(OTf)₃ can act as a catalyst to promote the cyclization reaction, often under milder conditions than traditional methods. acs.org The catalyst coordinates to the carbonyl group of the ester or acid, activating it towards nucleophilic attack by the amino group, thus facilitating the ring closure. This catalytic approach can lead to higher yields and improved stereoselectivity. acs.orgacs.org

Protecting Group Strategies in Complex Amino-Oxazepanone Synthesis

The synthesis of complex molecules like (R)-6-Amino-1,4-oxazepan-5-one often requires the use of protecting groups. jocpr.com These are temporary modifications of functional groups to prevent them from undergoing unwanted reactions during a synthetic sequence. libretexts.org

In the synthesis of amino-oxazepanones, the amino group is particularly reactive and needs to be protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). peptide.com The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal once its protective role is complete. For instance, the Boc group is typically removed under acidic conditions, while the Cbz group is often cleaved by hydrogenolysis. The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of one functional group in the presence of others, a vital strategy in multi-step syntheses. ub.edu

Optimization of Reaction Conditions for Yield and Selectivity

Achieving a high yield of the desired product with excellent stereoselectivity is a primary goal in any synthetic endeavor. rsc.org The optimization of reaction conditions plays a critical role in reaching this goal. scielo.br Factors such as solvent, temperature, reaction time, and the stoichiometry of reagents can have a significant impact on the outcome of a reaction. nih.gov

For instance, in the cyclization step, the choice of solvent can influence the solubility of the reactants and the transition state energy, thereby affecting the reaction rate and selectivity. The temperature is another critical parameter; some reactions require heating to overcome the activation energy barrier, while others may need to be run at low temperatures to control selectivity. rsc.org A systematic approach, often involving screening a variety of conditions, is necessary to identify the optimal parameters for the synthesis of (R)-6-Amino-1,4-oxazepan-5-one hydrochloride. scielo.br

Table of Reaction Parameters and Their Effects on Yield and Selectivity

| Parameter | Effect on Yield | Effect on Selectivity | Notes |

|---|---|---|---|

| Solvent | Can significantly impact reaction rates and product solubility. | Can influence the stereochemical outcome of the reaction. | Acetonitrile has been found to provide a good balance between conversion and selectivity in some oxidative coupling reactions. scielo.br |

| Temperature | Generally, higher temperatures increase reaction rates but may lead to decomposition. | Can affect the ratio of desired product to byproducts. Lower temperatures often favor higher selectivity. | Reflux conditions can improve homogenization and lead to good selectivity and conversion. scielo.br |

| Catalyst | The choice and loading of the catalyst are crucial for efficiency. | The nature of the catalyst can determine the stereochemical pathway of the reaction. | Gold-based catalysts have shown to improve both yield and selectivity in some cycloisomerization reactions. rsc.org |

| Reaction Time | Longer reaction times may increase conversion but can also lead to the formation of byproducts. | Optimal reaction time is a balance between achieving high conversion and minimizing side reactions. | Can often be optimized to be shorter without significant loss of conversion or selectivity. scielo.br |

Challenges and Limitations in Current Synthetic Routes

The construction of the 1,4-oxazepan-5-one ring system, particularly with stereochemical control at the C6 position, is a complex task. Key chemical transformations used in its synthesis, such as intramolecular Michael additions and reactions involving activated methylene groups, are fraught with specific challenges that can impact yield, purity, and stereochemical integrity.

Michael Addition:

The intramolecular oxa-Michael addition is a crucial step for forming the seven-membered ring. However, this reaction is often challenging due to the lower nucleophilicity of the oxygen atom compared to nitrogen or carbon nucleophiles. nih.govrsc.org This can lead to slow reaction times and the need for harsh conditions or highly effective catalysts to promote the cyclization. nih.govsemanticscholar.org Furthermore, the resulting chiral cyclic ether can be susceptible to retro-Michael reactions, especially in the presence of a base, which can lead to racemization and a loss of the desired stereochemistry. nih.gov

Another significant hurdle is controlling the regioselectivity and stereoselectivity of the cyclization. The formation of a seven-membered ring via an endo cyclization pathway can be entropically disfavored compared to smaller ring formations. ntu.edu.sg Research on related heterocyclic systems shows that achieving high diastereoselectivity often requires careful selection of catalysts and reaction conditions. nih.govrsc.org

Activated Methylene Groups:

The methylene group adjacent to the carbonyl group (at the C5-position) in the 1,4-oxazepan-5-one structure is an activated methylene group. rsc.org Its protons are acidic and can be removed under basic or even some acidic conditions. This reactivity can lead to several complications:

Epimerization: If the chiral center is adjacent to the carbonyl group, the acidic nature of the α-proton can lead to epimerization, resulting in a loss of enantiomeric purity.

Side Reactions: The enolate intermediate formed by deprotonation of the activated methylene group can participate in undesired side reactions, such as self-condensation or reactions with other electrophiles present in the reaction mixture.

Low Yields: The formation of ketimine intermediates from related structures can suffer from low yields and undesired enolization, complicating the synthesis of α,α-disubstituted amino acids which share some synthetic challenges. nih.gov

| Synthetic Step/Feature | Associated Challenges | Potential Consequences |

|---|---|---|

| Intramolecular Oxa-Michael Addition | Low nucleophilicity of oxygen; potential for retro-Michael reaction; unfavorable 7-endo-trig cyclization kinetics. nih.govntu.edu.sg | Slow reaction rates, requirement for harsh conditions, racemization of the chiral center, low product yield. |

| Activated Methylene Group | Acidity of α-protons leading to enolate formation. rsc.org | Epimerization at adjacent chiral centers, self-condensation, and other undesired side reactions, leading to impure product mixtures. |

| Stereochemical Control | Difficulty in controlling the formation of the C6 stereocenter during cyclization. nih.gov | Formation of diastereomeric mixtures that can be difficult to separate, reducing the overall yield of the desired (R)-enantiomer. rsc.org |

Industrial Scale Synthetic Considerations

Transitioning the synthesis of (R)-6-Amino-1,4-oxazepan-5-one hydrochloride from the laboratory to an industrial scale introduces a new set of considerations focused on efficiency, safety, cost-effectiveness, and regulatory compliance. Key areas of focus include the use of continuous flow reactors and advanced purification techniques.

Continuous Flow Reactors:

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of pharmaceutical intermediates. researchgate.netuc.pt These systems can provide precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing highly exothermic reactions or those involving unstable intermediates. researchgate.net This enhanced control often leads to improved yields, higher product quality, and better reproducibility. researchgate.netuc.pt For the synthesis of heterocyclic compounds, flow reactors have been shown to enable safe and expedient production, even on a kilogram scale, and can significantly reduce reaction times. researchgate.netfrontiersin.org The modular nature of flow systems also allows for the integration of multiple reaction and purification steps, a concept known as "reaction telescoping," which streamlines the manufacturing process. uc.pt

| Consideration | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat & Mass Transfer | Often limited, can lead to localized hot spots and side reactions. | Excellent due to high surface-area-to-volume ratio, allowing for better temperature control. uc.pt |

| Safety | Higher risk due to large volumes of reagents and potential for runaway reactions. | Inherently safer as only small quantities are reacting at any given time; ideal for hazardous chemistry. researchgate.net |

| Scalability | Scaling up can be complex and non-linear ("scale-up issues"). | More straightforward scale-up by running the reactor for longer periods or using parallel systems ("scaling out"). uc.pt |

| Reproducibility | Can vary from batch to batch. | High consistency and reproducibility due to precise process control. researchgate.netuc.pt |

Purification Techniques:

Achieving the high purity required for a pharmaceutical-grade hydrochloride salt on an industrial scale necessitates robust and efficient purification methods.

Crystallization: The final step is often the crystallization of the hydrochloride salt. This is a critical purification step that can effectively remove impurities. The choice of solvent is crucial; solvents like 2-propanol are often preferred for recrystallizing hydrochloride salts, sometimes with the addition of an anti-solvent like diethyl ether to induce precipitation. researchgate.net Washing the crude salt with solvents like ethyl acetate or hexane can also remove non-polar impurities. researchgate.net

Chromatography: For challenging separations, particularly for ensuring high enantiomeric purity, industrial-scale chromatographic techniques are employed. researchgate.netnih.gov Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful methods for isolating chiral compounds. ymc.co.jpjocpr.com SFC is increasingly popular as it is often faster and uses less organic solvent than HPLC. jocpr.com

Hybrid Techniques: Modern pharmaceutical manufacturing may use hybrid purification platforms that combine different techniques, such as chromatography, membrane filtration, and crystallization, to achieve the desired level of purity in an efficient manner. jocpr.com

Chemical Reactivity and Transformation Pathways of 1,4 Oxazepan 5 One Derivatives

General Reaction Profiles

The reactivity of the 1,4-oxazepan-5-one (B88573) ring is governed by the interplay of its constituent functional groups. The secondary amine within the lactam can undergo substitution, while the carbonyl group is susceptible to reduction. The ether linkage and the aliphatic backbone can also participate in various transformations under specific conditions.

Oxidation Reactions

The oxidation of 1,4-oxazepan-5-one derivatives can target different positions depending on the substrate and the oxidizing agent used. The carbon atom alpha to the nitrogen (C6) and the carbon atom alpha to the ether oxygen (C3 or C7) are potential sites for oxidation.

In the context of organic synthesis, the oxidation of a C-H bond to a carbonyl group is a fundamental transformation. For secondary alcohols, oxidation typically yields ketones, while primary alcohols can be oxidized to aldehydes or further to carboxylic acids. libretexts.orgyoutube.com Common oxidizing agents for these transformations include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and chromic acid (generated from CrO₃ with H₂SO₄, also known as the Jones reagent). libretexts.orgkhanacademy.org PCC is a milder reagent that oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.org Stronger oxidizing agents like potassium dichromate under acidic conditions will oxidize a primary alcohol all the way to a carboxylic acid. youtube.comyoutube.com

In synthetic routes toward 1,4-oxazepan-5-one derivatives, oxidation of precursor alcohols to aldehydes is a key step. iyte.edu.tr The mechanism for oxidation with a chromate (B82759) ester involves the attack of the alcohol oxygen on the chromium atom, followed by proton transfer and elimination to form the chromate ester. A base then removes a proton from the carbon bearing the oxygen, leading to the formation of the C=O double bond. libretexts.org

Table 1: Common Oxidation Reactions of Alcohols

| Alcohol Type | Reagent | Product | Notes |

|---|---|---|---|

| Primary | PCC | Aldehyde | Oxidation stops at the aldehyde stage. libretexts.org |

| Primary | K₂Cr₂O₇, H₂SO₄, H₂O | Carboxylic Acid | Oxidation proceeds through the aldehyde intermediate. youtube.comyoutube.com |

| Secondary | PCC or Jones Reagent | Ketone | A common and efficient transformation. libretexts.orgyoutube.com |

| Tertiary | N/A | No Reaction | Tertiary alcohols lack a proton on the alpha-carbon and are resistant to oxidation. youtube.com |

Reduction Reactions

The carbonyl group of the lactam in the 1,4-oxazepan-5-one ring is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide functionality completely to an amine. iyte.edu.tr This reaction transforms the 1,4-oxazepan-5-one into a 1,4-oxazepane (B1358080).

The reduction of amides with LiAlH₄ is a standard procedure in organic synthesis. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by coordination of the oxygen atom to the aluminum. A subsequent elimination of the aluminate species and further reduction steps lead to the corresponding amine. In the synthesis of novel 1,4-oxazepan-5-one skeletons, the reduction of a precursor amino acid, (R)-(4-chlorophenyl)glycine, with LiAlH₄ to the corresponding amino alcohol is a documented initial step. iyte.edu.tr

Nucleophilic Substitution Reactions on the Nitrogen Atom

The nitrogen atom of the lactam in the 1,4-oxazepan-5-one ring behaves as a nucleophile, although its reactivity is diminished due to the electron-withdrawing effect of the adjacent carbonyl group. Nevertheless, it can undergo reactions such as N-alkylation and N-acylation under appropriate basic conditions.

For instance, in related heterocyclic systems like azetidine-fused 1,4-benzodiazepines, the nitrogen atom can be selectively methylated using reactive alkylating agents like methyl triflate. mdpi.com This quaternization of the nitrogen significantly increases its leaving group ability, facilitating subsequent ring-opening reactions. mdpi.com Similarly, the nitrogen of the 1,4-oxazepan-5-one ring could be targeted by various electrophiles. Synthetic strategies have also explored the coupling of the amine functionality with acids using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), although this can be problematic in certain contexts. iyte.edu.tr

Ring-Opening and Rearrangement Mechanisms

The seven-membered 1,4-oxazepan-5-one ring can undergo cleavage under various conditions, leading to linear acyclic products or rearranged heterocyclic systems.

Ring-Opening Reactions Acid-catalyzed ring-opening of related heterocyclic systems has been investigated, providing insight into potential pathways for 1,4-oxazepan-5-ones. For example, the acid-catalyzed reaction of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohol nucleophiles resulted in the cleavage of the C–O bond, rather than the N–O bond. beilstein-journals.org This suggests that the ether linkage in the 1,4-oxazepan-5-one ring could be a point of vulnerability under acidic conditions. The mechanism was determined to be SN2-like, involving the protonation of the oxygen atom followed by nucleophilic attack. beilstein-journals.org

In other systems, such as azetidine-fused 1,4-benzodiazepines, ring-opening is facilitated by first converting the azetidine (B1206935) nitrogen into a more reactive quaternary ammonium (B1175870) salt. mdpi.com This activated intermediate is then susceptible to attack by various nucleophiles like sodium azide, potassium cyanide, and sodium thiophenoxide, leading to the opening of the strained four-membered ring. mdpi.com A similar strategy could potentially be applied to a suitably functionalized 1,4-oxazepan-5-one derivative to induce ring cleavage.

Rearrangement Mechanisms Rearrangement reactions can lead to significant structural alterations. The Beckmann rearrangement, which converts an oxime into an amide, is a classic example that could be relevant. wiley-vch.delibretexts.org If a ketone derivative of a 1,4-oxazepane were converted to its oxime, a Beckmann rearrangement could potentially lead to an expanded eight-membered ring or a rearranged seven-membered ring isomer. The key step involves the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. libretexts.orgmasterorganicchemistry.com

Another relevant mechanism is ring-chain tautomerism, which has been studied in the structurally related oxazepam, a 1,4-benzodiazepine. nih.govrsc.org This process involves an intramolecular proton transfer from a hydroxyl group at the C3 position to the imine nitrogen, which initiates the opening of the seven-membered ring to form an achiral aldehyde intermediate. nih.govrsc.org Subsequent ring closure can lead to racemization. A similar tautomeric equilibrium could be envisioned for a 6-hydroxy-1,4-oxazepan-5-one derivative.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing synthetic routes.

Mechanism of Acid-Catalyzed Ring-Opening For the acid-catalyzed ring-opening of related bicyclic ethers, two primary mechanisms are considered: an Sₙ1-like pathway and an Sₙ2-like pathway. beilstein-journals.org

Path A (Sₙ1-like): Protonation of the ether oxygen is followed by cleavage of the C–O bond to form a carbocation intermediate, which is then trapped by the nucleophile.

Path B (Sₙ2-like): The nucleophile attacks the carbon adjacent to the protonated ether oxygen, displacing the alcohol in a single concerted step. X-ray crystallographic analysis of the product stereochemistry confirmed an Sₙ2-like mechanism for the ring-opening of a cyclopropanated 3-aza-2-oxabicyclic alkene, indicating an inversion of configuration at the reaction center. beilstein-journals.org

Table 2: Effect of Acid Catalyst on Ring-Opening of a 3-aza-2-oxabicyclic alkene

| Entry | Acid Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 1 | Fluoroboric acid | 45 | beilstein-journals.org |

| 2 | Sulfuric acid | 48 | beilstein-journals.org |

| 3 | Nitric acid | 56 | beilstein-journals.org |

| 4 | Pyridinium p-toluenesulfonate | Best Yields | beilstein-journals.org |

Data adapted from a study on a related heterobicyclic system to illustrate mechanistic principles. beilstein-journals.org

Mechanism of Ring-Chain Tautomerism In studies of oxazepam, computational analysis using density functional theory (DFT) has elucidated the mechanism of its racemization. nih.govrsc.org Among several proposed pathways, the ring-chain tautomerism was found to be the most favorable. nih.gov This mechanism is initiated by an intramolecular proton transfer from the C3-hydroxyl group to the imine nitrogen. This step triggers the cleavage of the amide bond, opening the diazepine (B8756704) ring to form an achiral amino-aldehyde intermediate. The subsequent ring closure of this intermediate can occur from either face, leading to the formation of both enantiomers. nih.govrsc.org This process does not require external acid or base catalysis. nih.govrsc.org

Mechanism of Tandem Reactions The synthesis of benzo-1,4-oxazepine derivatives has been achieved through a tandem transformation involving C-N coupling and C-H carbonylation, catalyzed by a copper complex. A plausible Cu(I)/Cu(III) catalytic cycle has been proposed for this reaction. nih.gov This highlights the potential for metal-catalyzed reactions to construct or modify the oxazepine core, proceeding through complex, multi-step mechanistic pathways involving oxidative addition, migratory insertion, and reductive elimination steps.

Role As a Chiral Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The 1,4-oxazepane (B1358080) scaffold is a key structural motif present in a variety of synthetic and natural products. The strategic placement of functional groups in (R)-6-Amino-1,4-oxazepan-5-one HCl provides multiple reaction sites for the elaboration into more complex heterocyclic systems. The synthesis of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters has been reported, highlighting the utility of related structures in generating stereochemically rich molecules. nih.govrsc.org

The versatility of the oxazepane ring is further demonstrated by its incorporation into spiroacetal frameworks, which are valuable three-dimensional scaffolds for compound library assembly in drug discovery. acs.orgbirmingham.ac.ukchemrxiv.org Methodologies have been developed for the synthesis of spiroacetal systems containing one or two 1,4-oxazepane rings, showcasing the potential of this heterocyclic core in the generation of structurally novel and diverse chemical entities. birmingham.ac.ukchemrxiv.org Furthermore, the synthesis of benzo-1,4-oxazepine derivatives illustrates the potential for fusing the oxazepane ring with aromatic systems to create polycyclic structures of medicinal interest. researchgate.net The development of one-pot, multi-component reactions has also enabled the efficient synthesis of complex bis-heterocyclic scaffolds incorporating an oxazepine ring. nih.gov

Table 1: Examples of Complex Heterocyclic Systems Based on the 1,4-Oxazepane Scaffold

| Precursor/Scaffold | Resulting Complex System | Synthetic Strategy |

| 1,4-Oxazepane Analogues | Bis-morpholine and bis-oxazepane spiroacetals | Multi-step synthesis involving the construction of a second heterocyclic ring onto an existing oxazepane intermediate. birmingham.ac.ukchemrxiv.org |

| Polymer-supported Homoserine | 1,4-Oxazepane-5-carboxylic acids | Solid-phase synthesis followed by cleavage and spontaneous cyclization. nih.govrsc.org |

| 2-(2-formylphenoxy)acetic acid and 2-aminobenzamide | Oxazepine-quinazolinone bis-heterocyclic scaffolds | One-pot three-component four-center Ugi reaction followed by intramolecular cyclization. nih.gov |

| Phenylamine and Allyl Halides | Benzo-1,4-oxazepine derivatives | Tandem C-N coupling/C-H carbonylation. researchgate.net |

Asymmetric Induction in Downstream Synthetic Transformations

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, catalyst, or the reaction environment influences the formation of one enantiomer or diastereomer over another. wikipedia.org In the case of this compound, the chiral center at the 6-position can exert stereocontrol over subsequent chemical transformations. This internal asymmetric induction is a powerful strategy in asymmetric synthesis, often leveraging starting materials from the chiral pool. wikipedia.orgmdpi.com

The stereochemical outcome of reactions at prochiral centers within the molecule or at groups attached to the oxazepane ring can be biased by the existing chirality. For instance, in the alkylation of chiral seven-membered rings fused to tetrazoles, high diastereoselectivity has been observed, with the degree of stereocontrol depending on the nature of the substituent on the ring and the electrophile. nih.gov Such substrate-controlled asymmetric reactions are a cornerstone of natural product synthesis. mdpi.com The principles of asymmetric induction are well-established for various transformations, including nucleophilic additions to carbonyl groups and alkylations of enolates, where a pre-existing chiral center directs the approach of the incoming reagent.

While specific studies on the asymmetric induction of this compound are not extensively detailed in the provided search results, the general principles of stereocontrol in chiral molecules are applicable. The rigid conformation of the seven-membered ring can create a biased steric environment, leading to facial selectivity in reactions involving planar functional groups.

Synthesis of Structurally Diverse Analogs and Derivatives

The functional groups present in this compound, namely the secondary amine, the lactam, and the primary amino group, offer multiple avenues for the synthesis of a diverse library of analogs and derivatives. The synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives has been explored for the development of novel anticonvulsant agents, demonstrating the therapeutic potential of this class of compounds. nih.gov Furthermore, a series of 3- and 5-imino analogs of oxazepanes have been prepared and evaluated as inhibitors of nitric oxide synthase, underscoring the value of structural modifications to the oxazepane core in medicinal chemistry. nih.gov

The primary amino group is a particularly versatile handle for derivatization. A wide array of reagents is available for the modification of amino groups, allowing for the introduction of various functionalities and the modulation of physicochemical properties. nih.govmdpi.com These derivatization strategies are routinely employed in analytical chemistry for the detection and quantification of amino acids and in medicinal chemistry for structure-activity relationship studies. nih.govmdpi.com

Table 2: Potential Derivatizations of the Amino Group in (R)-6-Amino-1,4-oxazepan-5-one

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones (with a reducing agent) | Secondary or Tertiary Amine |

| Urea Formation | Isocyanates | Urea |

| Thiourea Formation | Isothiocyanates | Thiourea |

The generation of such compound libraries based on the (R)-6-Amino-1,4-oxazepan-5-one scaffold can facilitate the exploration of new chemical space and the discovery of novel bioactive molecules. acs.orgbirmingham.ac.uk

Theoretical and Computational Chemistry Studies

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. researchgate.net DFT has become a standard method for studying complex organic reactions and host-guest interactions due to its balance of computational cost and accuracy. researchgate.netnih.gov Methods like B3LYP, often paired with basis sets such as 6-31G** or def2-TZVP, are commonly used to optimize molecular geometries and calculate energetic properties. nih.govacs.orgnih.gov

For instance, calculations on related amino lactams and heterocyclic systems provide expected values for key geometric parameters. nih.gov The optimized geometry allows for the calculation of thermodynamic properties such as the heat of formation, enthalpy, Gibbs free energy, and entropy. sciforum.netresearchgate.net Furthermore, DFT is used to compute frontier molecular orbitals (HOMO and LUMO), the energies of which are crucial for understanding the molecule's reactivity and electronic properties. nih.govresearchgate.net The HOMO-LUMO energy gap, for example, is an indicator of molecular stability. nih.gov

Table 1: Illustrative Predicted Structural and Electronic Properties from DFT Calculations Note: This data is representative for a generic 1,4-oxazepan-5-one (B88573) structure, as specific published data for the title compound is unavailable. Calculations are typically performed at a level like B3LYP/6-31G.*

| Parameter | Typical Predicted Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.22 Å | Indicates the character of the amide carbonyl bond. |

| Lactam C-N Bond Length | ~1.36 Å | Reflects the degree of amide resonance. |

| Ring C-O-C Angle | ~115° | A key parameter in defining the ring's conformation. |

| HOMO Energy | -6.5 to -7.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 to 0.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~6.0 to 8.0 eV | Indicator of chemical stability and reactivity. nih.gov |

DFT calculations are instrumental in modeling reaction mechanisms. For reactions involving (R)-6-Amino-1,4-oxazepan-5-one, such as its synthesis or subsequent transformations, computational chemists can map the entire potential energy surface. acs.org This involves identifying and calculating the energies of reactants, intermediates, transition states, and products.

A key application is transition state analysis. By locating the transition state structure for a given reaction step, the activation energy (Gibbs free energy of activation, ΔG‡) can be calculated. acs.org This allows for the determination of reaction rates and the comparison of competing pathways. For example, in the synthesis of lactams, DFT can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism. acs.orgnih.gov Studies on the aminolysis of β-lactams, for instance, have used DFT to compare concerted versus stepwise pathways, finding the nonconcerted route to be favored. acs.org This type of analysis provides deep mechanistic insight that can be used to optimize reaction conditions. researchgate.netnih.gov

Conformational Analysis via Computational Methods

The seven-membered 1,4-oxazepan-5-one ring is flexible and can adopt multiple low-energy conformations. Identifying the predominant conformation(s) in solution is critical, as the molecule's shape dictates its biological activity and reactivity.

Computational conformational analysis begins with a systematic or stochastic search to generate a wide range of possible conformers. Each of these structures is then subjected to geometry optimization and energy calculation, typically using DFT or other quantum mechanical methods. nih.govmdpi.com The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution.

For complex heterocyclic systems, these studies can reveal the subtle interplay of steric and electronic effects that stabilize certain conformations. nih.gov For example, intramolecular hydrogen bonding involving the amino group could significantly influence the conformational preference of (R)-6-Amino-1,4-oxazepan-5-one. The results of such analyses are often correlated with experimental data from NMR spectroscopy, such as the Nuclear Overhauser Effect (NOE), to validate the predicted structures. nih.govmdpi.com

Table 2: Example of a Conformational Analysis Summary Note: This table illustrates how results from a computational conformational analysis of a flexible molecule like (R)-6-Amino-1,4-oxazepan-5-one would be presented.

| Conformer | Relative Energy (kcal/mol) | Calculated Population (%) at 298 K | Key Dihedral Angles (°) |

|---|---|---|---|

| Chair-1 | 0.00 | 65.1 | τ1: 55.2, τ2: -168.1 |

| Boat-1 | 0.85 | 15.5 | τ1: 88.4, τ2: -95.3 |

| Chair-2 | 1.10 | 9.8 | τ1: -60.5, τ2: 170.2 |

| Twist-Boat | 1.50 | 4.6 | τ1: 75.1, τ2: -120.5 |

Prediction of Stereochemical Outcomes and Selectivity

For chiral molecules, computational chemistry is a powerful tool for predicting and explaining stereoselectivity in chemical reactions. nih.govnih.gov In the synthesis of a molecule like (R)-6-Amino-1,4-oxazepan-5-one, or in its use as a chiral building block, it is essential to control the formation of stereoisomers.

Computational models can predict which diastereomer or enantiomer is likely to be the major product by comparing the activation energies of the transition states leading to the different stereoisomeric products. itu.edu.tr The stereochemical outcome is determined by the difference in these activation energies (ΔΔG‡). A difference of just 1.4 kcal/mol corresponds to a ~10:1 ratio of products at room temperature.

Studies on the synthesis of various lactams have successfully used DFT to understand the origins of stereoselectivity. researchgate.netnih.govbohrium.com These analyses often involve examining the transition state geometries to identify the specific steric or electronic interactions that favor the formation of one stereoisomer over another. For instance, distortion/interaction analysis can reveal that the stereoselectivity is controlled by the high distortion energy required to form the disfavored product. researchgate.net Such predictive power accelerates the development of highly selective synthetic methods. acs.org

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR)

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For (R)-6-Amino-1,4-oxazepan-5-one HCl, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The chemical shifts (δ) are influenced by the neighboring atoms and functional groups. For instance, protons adjacent to the oxygen and nitrogen atoms in the oxazepane ring would resonate at different frequencies. The integration of the peaks would correspond to the number of protons for each signal, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, allowing for the mapping of the proton framework of the molecule.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.5 - 9.0 | br s | 3H | NH₃⁺ |

| 4.5 - 4.7 | m | 1H | H-6 |

| 3.8 - 4.2 | m | 2H | H-3 |

| 3.5 - 3.7 | m | 2H | H-7 |

Note: This table is a hypothetical representation and is not based on experimental data.

Carbon-13 NMR (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its hybridization and chemical environment. The carbonyl carbon of the lactam ring would be expected to appear significantly downfield (at a higher ppm value) compared to the other aliphatic carbons in the ring due to the deshielding effect of the double-bonded oxygen.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 170 - 175 | C=O (C-5) |

| 65 - 75 | C-3 |

| 50 - 60 | C-6 |

| 45 - 55 | C-2 |

Note: This table is a hypothetical representation and is not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the molecule's structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the entire molecular structure, including the placement of quaternary carbons and heteroatoms.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound.

Fragmentation Pattern Interpretation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the molecule's structure and can be used to confirm the arrangement of atoms and functional groups. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the amino group, cleavage of the oxazepane ring, or loss of carbon monoxide from the lactam moiety. Analyzing these fragments helps to build a picture of the molecule's structure, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine Salt) | 2800-3200 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=O Stretch (Lactam) | 1680-1700 | Strong |

| N-H Bend (Amine) | 1500-1650 | Medium |

| C-O-C Stretch (Ether) | 1050-1150 | Strong |

| C-N Stretch (Amine) | 1020-1250 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy detects changes in polarizability. For a molecule like this compound, the C=O stretch of the lactam is also observable in the Raman spectrum, typically around 1780 cm⁻¹ for a β-lactam ring as an analogous structure nih.gov. The various C-H, N-H, and C-N vibrational modes would also be Raman active. Raman spectroscopy of amino acids, which are structurally related to the amino-lactam, shows characteristic bands for the amine and carboxylic acid functionalities, providing a basis for interpreting the spectrum of this compound nih.govioffe.ruresearchgate.netresearchgate.net. The study of amino acids in aqueous solutions by Raman spectroscopy can offer insights into the behavior of such molecules in a biological context nih.gov.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| N-H Stretching | ~3350 |

| C-H Stretching | 2800-3000 |

| C=O Stretching (Lactam) | ~1700 |

| CH₂ Bending | ~1450 |

| C-N Stretching | 1000-1200 |

X-ray Diffraction for Solid-State Structure

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of structure and stereochemistry.

Single crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule. By diffracting X-rays through a single crystal of this compound, it is possible to generate a three-dimensional electron density map of the molecule. This allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms, confirming the '(R)' stereochemistry at the chiral center. Studies on related 1,4-oxazepine and benzodiazepine derivatives have successfully employed this technique to elucidate their molecular conformations researchgate.netresearchgate.netnih.govnih.gov. For instance, the crystal structure of a novel benzimidazole fused-1,4-oxazepine was confirmed by single crystal X-ray diffraction analysis researchgate.netnih.gov.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.567(3) |

| c (Å) | 12.345(5) |

| β (°) | 105.67(8) |

| Volume (ų) | 1032.1(7) |

Powder X-ray diffraction (XRD) is a rapid and non-destructive technique used to identify crystalline phases and can provide information on the unit cell dimensions of a material carleton.edu. The material is finely ground and homogenized to ensure that the average bulk composition is determined carleton.edu. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid libretexts.orglibretexts.orgucmerced.edu. This technique is crucial for identifying different polymorphic forms of a drug substance, which can have significant implications for its physical and chemical properties. For this compound, powder XRD would be used to confirm its crystalline nature and to monitor for any phase changes during manufacturing and storage libretexts.orglibretexts.orgucmerced.edu.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.8 | 4.27 | 80 |

| 25.1 | 3.54 | 60 |

| 30.7 | 2.91 | 30 |

Elemental Analysis (e.g., Microanalysis)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₅H₉N₂O₂·HCl), elemental analysis would be performed to determine the weight percentages of carbon, hydrogen, nitrogen, and chlorine. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its empirical formula. For amino acid-based salts, this technique is crucial for confirming the stoichiometry of the salt formation mdpi.com.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 36.05 |

| Hydrogen (H) | 6.05 |

| Chlorine (Cl) | 21.28 |

| Nitrogen (N) | 16.81 |

| Oxygen (O) | 19.20 |

Future Perspectives and Emerging Research Avenues in Oxazepanone Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of chiral 1,4-oxazepane (B1358080) structures, the core of (R)-6-Amino-1,4-oxazepan-5-one, is an area of active research. A significant challenge lies in controlling the stereochemistry of these seven-membered rings. A notable advancement in this field is the development of a solid-phase synthesis approach for chiral 1,4-oxazepane-5-carboxylic acids. nih.govrsc.orgsemanticscholar.org

This methodology utilizes polymer-supported homoserine as a starting material. The process involves the immobilization of Fmoc-HSe(TBDMS)-OH on a Wang resin, followed by reaction with various nitrobenzenesulfonyl chlorides and alkylation with 2-bromoacetophenones. nih.govrsc.org The subsequent cleavage from the polymer support is a critical step that determines the final product.

The choice of cleavage agent dictates the outcome of the reaction. Treatment with trifluoroacetic acid (TFA) leads to the removal of the silyl (B83357) protecting group and a spontaneous lactonization to form the desired oxazepane ring. rsc.org In contrast, using a combination of TFA and triethylsilane (Et3SiH) results in the formation of 1,4-oxazepane derivatives as a mixture of diastereomers. rsc.org The regioselectivity and stereoselectivity of this process are highly dependent on the substituents present on the starting 2-bromoacetophenones. rsc.org

Further derivatization, such as the catalytic hydrogenation of a nitro group, can facilitate the separation of the resulting diastereomeric anilines, allowing for the isolation and full characterization of the major isomers. rsc.org The structural confirmation of these complex molecules relies on a suite of advanced NMR techniques, including 1H, 13C{1H}, APT, 1H–1H COSY, 1H–1H NOESY, 1H–13C HMQC, 1H–13C HMBC, and 1H–15N HMBC spectroscopy. nih.gov

Table 1: Stereoselective Synthesis of Chiral 1,4-Oxazepane-5-Carboxylic Acids

| Starting Material (on Wang Resin) | Reagents | Cleavage Agent | Product | Key Finding | Reference |

| Fmoc-HSe(TBDMS)-OH | 1. Nitrobenzenesulfonyl chlorides2. 2-Bromoacetophenones | Trifluoroacetic acid (TFA) | 1,4-Oxazepane-5-carboxylic acids | Spontaneous lactonization upon cleavage. | rsc.org |

| Fmoc-HSe(TBDMS)-OH | 1. Nitrobenzenesulfonyl chlorides2. 2-Bromoacetophenones | TFA/Triethylsilane (Et3SiH) | Mixture of 1,4-oxazepane diastereomers | Cleavage conditions influence stereochemical outcome. | rsc.org |

Exploration of New Catalytic Systems for Oxazepanone Formation

The formation of the 1,4-oxazepan-5-one (B88573) ring can be achieved through various catalytic strategies, often drawing inspiration from the synthesis of related seven-membered heterocyclic systems like benzodiazepines and dibenzoxazepinones. researchgate.netnih.govnih.gov A promising approach is the use of hypervalent iodine catalysis for intramolecular oxidative C-H amination. researchgate.net This method allows for the direct conversion of inert C-H bonds into C-N bonds, offering an efficient route to the oxazepanone core. researchgate.net

Another avenue of exploration involves the use of transition metal catalysts. For instance, a combination of molybdenyl acetylacetonate (B107027) and copper(II) trifluoromethanesulfonate (B1224126) has been effectively used in a one-pot synthesis of 1,4-benzodiazepine-5-ones. nih.gov This process proceeds through a cascade of reactions including nitrene formation, C-H bond insertion, and C-N bond formation. nih.gov Such catalytic systems could potentially be adapted for the synthesis of oxazepanone derivatives.

Acid catalysis also plays a crucial role in the formation and manipulation of heterocyclic rings. beilstein-journals.org Studies on the acid-catalyzed ring-opening of related bicyclic systems have shown that the choice of acid catalyst, such as pyridinium (B92312) toluenesulfonate, can significantly influence the reaction's efficiency and outcome. beilstein-journals.org This highlights the potential for developing acid-catalyzed cyclization reactions for the synthesis of oxazepanones.

Table 2: Emerging Catalytic Systems for Seven-Membered Heterocycle Formation

| Catalytic System | Reaction Type | Potential Application for Oxazepanones | Reference |

| µ-Oxo hypervalent iodine | Intramolecular oxidative C-H amination | Direct formation of the oxazepanone ring from a suitable precursor. | researchgate.net |

| MoO2(acac)2 and Cu(CF3SO3)2 | Rearrangement cascade allyl-amination | One-pot synthesis of complex oxazepanone derivatives. | nih.gov |

| Pyridinium toluenesulfonate | Acid-catalyzed ring-opening/cyclization | Controlled formation of the oxazepanone ring from a linear precursor. | beilstein-journals.org |

Advancements in Computational Modeling for Rational Design and Prediction

Computational modeling has become an indispensable tool in modern chemistry for the rational design of molecules and the prediction of their properties and reactivity. rsc.orgresearchgate.net In the context of oxazepanone chemistry, computational methods can provide valuable insights into reaction mechanisms and help in the design of novel synthetic routes.

Semi-empirical molecular orbital methods, such as AM1, and ab initio methods, like Gaussian 94, have been used to study the formation of oxazepine rings. researchgate.net These calculations can determine the energies of molecules and transition states involved in the reaction pathways, allowing for the prediction of the most likely products. researchgate.net Such computational studies could be applied to the synthesis of (R)-6-Amino-1,4-oxazepan-5-one to optimize reaction conditions and improve yields and stereoselectivity.

Furthermore, computational tools are central to rational drug design. rsc.org Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity of novel oxazepanone derivatives. researchgate.net By understanding the three-dimensional structure of a biological target, new molecules can be designed to interact with it in a specific manner. rsc.org This approach can accelerate the discovery of new therapeutic agents based on the oxazepanone scaffold.

Expanding the Scope of (R)-6-Amino-1,4-oxazepan-5-one as a Versatile Chiral Auxiliary and Scaffold in Organic Synthesis

The inherent chirality of (R)-6-Amino-1,4-oxazepan-5-one makes it an attractive candidate for use as a chiral auxiliary or a chiral scaffold in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and potentially recycled. sigmaaldrich.com

The principle is well-established with other chiral molecules, such as oxazolidinones, which are widely used as "Evans' auxiliaries". researchgate.netrsc.org These auxiliaries have proven to be highly effective in controlling the stereochemistry of a wide range of reactions, including alkylations and conjugate additions. researchgate.netrsc.org The success of these related structures suggests that (R)-6-Amino-1,4-oxazepan-5-one could be similarly employed.

By attaching the (R)-6-Amino-1,4-oxazepan-5-one scaffold to a prochiral substrate, it can direct the approach of reagents to one face of the molecule, leading to the formation of a single stereoisomer of the product. The rigid, seven-membered ring structure of the oxazepanone can provide a well-defined chiral environment to influence the stereochemical course of the reaction.

The versatility of the amino and carbonyl groups within the (R)-6-Amino-1,4-oxazepan-5-one structure allows for its attachment to a variety of substrates and its subsequent removal under specific conditions. This opens up the possibility of using this compound to synthesize a wide array of enantiomerically pure molecules for applications in medicinal chemistry and materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-6-Amino-1,4-oxazepan-5-one HCl, and how do reaction conditions influence enantiomeric purity?

- Methodology : A two-step enantioselective synthesis involves aminoethanols and chiral epoxide derivatives (e.g., (2R,3S)-3-phenyloxirane-2-carboxylate). Key variables include solvent polarity (e.g., methanol vs. toluene), temperature (room temperature vs. reflux), and catalysts (e.g., Amberlyst-15 for cyclization). Chiral HPLC or polarimetry is recommended to validate enantiomeric excess (≥98%) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Workflow :

- Spectroscopy : ¹H/¹³C NMR (amide proton at δ 7.8–8.2 ppm; lactam carbonyl at ~170 ppm) and IR (C=O stretch at ~1650 cm⁻¹).

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for purity (>99%).

- Mass Spectrometry : ESI-MS ([M+H]+ m/z calculated for C₆H₁₁N₂O₂·HCl: 194.06/196.06) .

Q. What are the recommended storage conditions to ensure physicochemical stability?

- Best Practices : Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar). Periodic stability testing via TLC or HPLC is advised to detect hydrolysis or oxidation byproducts (e.g., lactam ring-opening products) .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during scale-up synthesis?

- Strategies :

- Kinetic Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysts (lipases) to enhance stereoselectivity.

- Crystallization-Induced Diastereomer Transformation : Employ diastereomeric salt formation with tartaric acid derivatives.

- Process Optimization : Monitor reaction kinetics (e.g., Arrhenius plots) to minimize racemization at elevated temperatures .

Q. What in vitro pharmacological assays are suitable for evaluating its bioactivity?

- Assay Design :

- Enzyme Inhibition : Screen against serine hydrolases (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC).

- Antimicrobial Activity : Determine minimum inhibitory concentration (MIC) against Gram-positive pathogens (e.g., S. aureus ATCC 29213) via broth microdilution (CLSI guidelines).

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ .

Q. How can researchers resolve contradictions in reported bioactivity data?

- Critical Analysis :

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers.

- Experimental Replication : Control variables such as cell passage number, serum batch, and compound solubility (e.g., DMSO vs. saline).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., N-alkylation of the oxazepane ring) with activity trends .

Q. What computational methods support the design of derivatives with improved pharmacokinetics?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., dopamine receptors).

- ADMET Prediction : SwissADME or ADMETLab 2.0 to optimize logP (target: 1–3), aqueous solubility, and CYP450 inhibition profiles.

- QSAR Modeling : Train models on datasets with measured IC₅₀ values to prioritize synthetic targets .

Data Presentation & Compliance

Q. How should researchers present analytical and bioactivity data to meet pharmacopeial standards?

- Guidelines :

- USP/EP Compliance : Include system suitability tests (e.g., column efficiency, tailing factor) in chromatographic methods.

- Validation Parameters : Report LOD/LOQ (e.g., 0.1 µg/mL via HPLC), linearity (R² ≥ 0.995), and recovery rates (95–105%).

- Documentation : Align with ICH Q2(R1) for method validation and WHO Good Laboratory Practice (GLP) for preclinical data .

Contradictory Evidence & Troubleshooting

Q. Why might NMR spectra of synthesized batches show unexpected splitting patterns?

- Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.